DKM 2-93

UBA5 inhibition Covalent inhibitor UFMylation pathway

Researchers studying UFMylation require validated covalent UBA5 probes with established in vivo protocols. DKM 2-93 (CAS 65836-72-8) addresses this as a covalent UBA5 inhibitor irreversibly modifying catalytic C250, validated by isoTOP-ABPP chemoproteomics. • Irreversible covalent binding sustains target inhibition post-washout for pulse-chase UFMylation assays • Validated in vivo: 50 mg/kg daily IP in PaCa2 xenografts impairs tumor growth without weight loss/toxicity • Differential activity: EC50 30 μM (Panc1) vs 90 μM (PaCa2); active in A549, H1299, cisplatin-resistant A549/DDP

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 65836-72-8
Cat. No. B1670797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDKM 2-93
CAS65836-72-8
SynonymsDKM 2-93
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)CCl)OC
InChIInChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
InChIKeyCETPWRGZGWGPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DKM 2-93: Covalent UBA5 Inhibitor


DKM 2-93 (CAS 65836-72-8) is a covalent, relatively selective inhibitor of ubiquitin-like modifier activating enzyme 5 (UBA5), the sole E1 enzyme in the UFMylation pathway. With the systematic chemical name 2-chloro-N-(3,4-dimethoxybenzyl)acetamide and molecular formula C11H14ClNO3 (MW 243.69), DKM 2-93 covalently modifies the catalytic cysteine residue C250 of UBA5, thereby inhibiting its activity in activating the ubiquitin-like protein UFM1 for subsequent protein conjugation [1]. The compound was discovered through a chemoproteomic screening approach coupling a cysteine-reactive covalent ligand library with isoTOP-ABPP technology .

Why DKM 2-93 Cannot Be Substituted


DKM 2-93 occupies a specific mechanistic niche among UBA5 inhibitors that precludes simple substitution. Unlike the recently developed noncovalent, reversible UBA5 inhibitors such as compounds 49 and 50, which bind reversibly to the enzyme [1], DKM 2-93 acts through irreversible covalent modification of the catalytic cysteine C250 . This mechanistic distinction translates into fundamentally different target engagement kinetics, residence time, and washout behavior in cellular assays. Furthermore, DKM 2-93 exhibits differential cellular activity across pancreatic cancer cell lines (EC50 = 90 μM in PaCa2 vs. 30 μM in Panc1), a cell-type-dependent potency pattern that may not be replicated by other UBA5 inhibitors unless directly validated. For researchers requiring a validated covalent UBA5 probe with established in vivo xenograft efficacy data [2], substitution with alternative UBA5 inhibitors would invalidate experimental continuity and cross-study comparability.

DKM 2-93 Differentiation Evidence


Covalent vs. Noncovalent UBA5 Inhibition

DKM 2-93 is a covalent inhibitor that irreversibly modifies the catalytic cysteine C250 of UBA5, whereas recently reported inhibitors 49 and 50 are noncovalent, reversible UBA5 inhibitors [1]. This mechanistic difference is fundamental to target residence time and washout characteristics in cellular assays.

UBA5 inhibition Covalent inhibitor UFMylation pathway

Pancreatic Cancer Cell Potency Differences

DKM 2-93 impairs pancreatic cancer cell survival with distinct potency profiles across cell lines, showing EC50/IC50 = 30 μM in Panc1 cells versus 90 μM in PaCa2 cells . This 3-fold differential activity may reflect cell-type-specific UBA5 dependency or differential compound uptake/metabolism.

Pancreatic cancer Cell viability Antiproliferative

In Vivo Xenograft Tumor Growth Inhibition

In PaCa2 pancreatic cancer mouse xenograft models, daily intraperitoneal administration of DKM 2-93 at 50 mg/kg significantly impairs tumor growth without causing weight loss or overt toxicity [1]. This in vivo validation distinguishes DKM 2-93 from UBA5 inhibitors lacking published xenograft efficacy data.

Xenograft In vivo efficacy Pancreatic cancer

Selectivity Profile

Chemoproteomic profiling using isoTOP-ABPP demonstrated that DKM 2-93 does not non-specifically react with large numbers of protein targets . While the compound is described as 'relatively selective' for UBA5 (IC50 = 430 μM in enzymatic assay) , the covalent mechanism restricts its reactivity to accessible cysteine residues, limiting promiscuous off-target engagement.

Selectivity Off-target Chemoproteomics

Solubility and Storage Stability

DKM 2-93 exhibits DMSO solubility of 48 mg/mL (196.97 mM) and is insoluble in water [1]. Lyophilized powder is stable for 36 months at -20°C; stock solutions in DMSO should be stored at -20°C and used within 3 months to prevent potency loss [2]. These parameters inform formulation and storage decisions.

Solubility Formulation Stability

Lung Adenocarcinoma and Cisplatin Resistance

Pharmacological inhibition of UBA5 using DKM 2-93 significantly curtails the growth of A549, H1299, and cisplatin-resistant A549 (A549/DDP) lung adenocarcinoma (LUAD) cells in vitro [1]. This expanded indication evidence distinguishes DKM 2-93 as having validated activity beyond pancreatic cancer.

Lung adenocarcinoma Cisplatin resistance M2 polarization

DKM 2-93 Research Applications


Pancreatic Cancer Xenograft Models

DKM 2-93 is specifically validated for daily intraperitoneal administration at 50 mg/kg in PaCa2 pancreatic cancer xenograft models, with documented tumor growth impairment and no weight loss or overt toxicity [1]. This established dosing regimen provides a reference for researchers designing preclinical efficacy studies in pancreatic cancer models, eliminating the need for de novo dose optimization.

Covalent Probe for Washout Assays

For experiments requiring sustained UBA5 inhibition following compound washout—such as pulse-chase UFMylation assays or cellular recovery studies—DKM 2-93's irreversible covalent modification of C250 provides a mechanistic advantage over reversible UBA5 inhibitors (e.g., compounds 49 and 50) [1]. The covalent mechanism ensures target inhibition persists after extracellular compound removal.

Lung Adenocarcinoma and Cisplatin Resistance Studies

Researchers investigating UFMylation pathway dependencies in lung adenocarcinoma or mechanisms of cisplatin resistance may select DKM 2-93 based on its published activity in A549, H1299, and cisplatin-resistant A549/DDP cells [1]. This validated dataset supports DKM 2-93 as a tool compound for probing UBA5 function in these specific disease contexts.

Chemoproteomic Target Engagement and Selectivity Profiling

DKM 2-93 was discovered and characterized using isoTOP-ABPP chemoproteomics, which demonstrated its covalent modification of UBA5 C250 and its lack of non-specific reactivity with large numbers of protein targets [1]. This characterization supports its use as a reference covalent probe in chemoproteomic workflows aimed at mapping cysteine reactivity or validating UBA5 target engagement in cellular contexts.

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